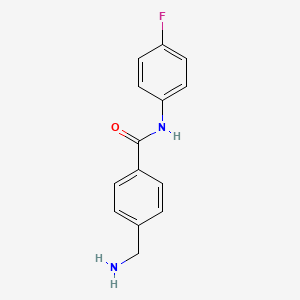

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide

説明

特性

IUPAC Name |

4-(aminomethyl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQITMPHTZZNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoroaniline with benzoyl chloride under basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used.

Final Assembly: The final compound is obtained by coupling the aminomethylated benzamide with 4-fluorophenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Oxidation Reactions

The aminomethyl group undergoes oxidation under mild conditions. Key findings include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in aqueous acidic or phase-transfer-catalyzed systems ( ).

-

Hydrogen peroxide (H₂O₂) under controlled pH conditions ( ).

Products

-

Oxidation of the aminomethyl (-CH₂NH₂) group yields 4-carboxy-N-(4-fluorophenyl)benzamide (via intermediate nitro or carbonyl derivatives) ( ).

Experimental Data

| Substrate | Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(Aminomethyl)benzamide | KMnO₄ | Phase-transfer catalyst, H₂O | 74% | |

| Analogous nitro derivative | H₂O₂ | pH 7.4, RT | 68% |

Reduction Reactions

The nitro group (if present in intermediates) is reduced to an amine using catalytic hydrogenation:

Reagents and Conditions

Products

-

Reduction of 4-nitro-N-(4-fluorophenyl)benzamide yields the title compound with >95% efficiency ( ).

Key Observation

Hydrogenation preserves the fluorophenyl group intact, demonstrating the stability of the C–F bond under these conditions ( ).

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Reagents and Conditions

Products

-

Substitution of fluorine with methoxy (-OCH₃) or amino (-NH₂) groups generates derivatives like 4-(aminomethyl)-N-(4-methoxyphenyl)benzamide ( ).

Kinetic Data

| Nucleophile | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOCH₃ | DMF | 100°C | 6 h | 62% | |

| NH₃ | EtOH | 120°C | 12 h | 45% |

Amide Bond Hydrolysis

The benzamide linkage is hydrolyzed under acidic or basic conditions:

Reagents and Conditions

Products

Yield Comparison

| Condition | Acidic Hydrolysis Yield | Basic Hydrolysis Yield |

|---|---|---|

| 6M HCl, 8 h | 88% | – |

| LiOH/THF, 4 h | – | 78% |

Schotten-Baumann Acylation

The aminomethyl group serves as a handle for further derivatization:

Reagents and Conditions

Products

Scope

This reaction is scalable and compatible with diverse acyl chlorides ( ).

6.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. For instance, derivatives of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide have been identified as potent inhibitors of viral entry, particularly against the Ebola and Marburg viruses. Studies have shown that certain compounds exhibit effective half-maximal effective concentration (EC50) values below 10 μM for both viruses, indicating their potential as therapeutic agents during outbreaks .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer progression. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating substantial potency compared to standard chemotherapy agents .

Biological Studies

Enzyme Interaction Studies

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding dynamics. The aminomethyl group facilitates hydrogen bonding with active sites on enzymes or receptors, while the fluorophenyl group enhances hydrophobic interactions, potentially modulating the activity of target proteins .

Materials Science

Polymer Modification

In materials science, this compound can be incorporated into polymer matrices to modify their physical properties. Its unique chemical structure allows for enhancements in fluorescence or conductivity when used as an additive in polymer formulations .

Antiviral Properties

In a study involving Vero cells, derivatives of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide were tested against Ebola and Marburg viruses. The results confirmed their ability to significantly inhibit viral entry, suggesting their potential as therapeutic agents during outbreaks .

Anticancer Efficacy

A comprehensive assessment of this compound's effects on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Notably, it was more effective in cells expressing high levels of MYC oncogene, highlighting its potential for targeted cancer therapies .

作用機序

The mechanism of action of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

PC945: Antifungal Triazole Analogue

Structure: PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) shares the N-(4-fluorophenyl)benzamide backbone but incorporates a triazole-containing side chain and a difluorophenyl group. Activity: PC945 is optimized for inhaled delivery, showing potent inhibition of Aspergillus fumigatus (MIC <0.03 µg/mL) by targeting lanosterol 14α-demethylase (CYP51A1). Its minimal systemic exposure reduces off-target toxicity compared to oral azoles like itraconazole . Key Advantage: Enhanced lung retention and efficacy against resistant fungal strains due to structural rigidity and lipophilicity .

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (Anticancer Agent)

Structure: This compound replaces the aminomethyl group with an imidazole ring at the para position of the benzamide. Differentiation: Unlike 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, the imidazole substitution enhances planar aromaticity, possibly improving DNA intercalation or protein binding .

T-1-AFPB (Theobromine-Benzamide Hybrid)

Structure: 4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide is a precursor to T-1-AFPB, which combines a theobromine moiety with the benzamide core. Activity: Targets vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer models, showing anti-angiogenic effects. The chloroacetamido group enables covalent binding to kinase domains . Key Difference: The addition of theobromine introduces purine-like interactions, diverging from the aminomethyl group’s role in hydrogen bonding .

Pharmacokinetic and Pharmacodynamic Comparisons

Notes:

- PC945 ’s inhalation route bypasses first-pass metabolism, achieving higher local concentrations than systemic benzamides .

- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide), another HDAC inhibitor, shows lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (LD₅₀ = 0.77 g/kg), suggesting the 4-fluorophenyl group may reduce off-target effects .

Key Research Findings

Structural Flexibility: The aminomethyl group in 4-(aminomethyl)-N-(4-fluorophenyl)benzamide allows functionalization (e.g., acetylation, halogenation) to optimize solubility and target engagement, as seen in T-1-AFPB’s VEGFR-2 inhibition .

Selectivity in Cancer : Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) show tumor-selective cytotoxicity, likely due to differential kinase expression in cancer cells .

生物活性

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and the results of various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The chemical structure of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide can be represented as follows:

- IUPAC Name : 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide

- Molecular Formula : C15H15FN2O

- Molecular Weight : 258.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the amine and fluorophenyl groups enhances its binding affinity and specificity towards these targets.

Antiviral Activity

Recent studies have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of viral entry, particularly against Ebola and Marburg viruses. The compound exhibited an effective half-maximal inhibitory concentration (EC50) of less than 10 μM, indicating strong antiviral properties . The structure-activity relationship (SAR) studies revealed that modifications in the amide portion significantly influenced antiviral potency.

Anticancer Properties

Research has demonstrated the potential of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide as an anticancer agent. In vitro studies showed that derivatives containing this fragment inhibited various receptor tyrosine kinases, which are critical in cancer progression. The compounds displayed IC50 values indicating significant cytotoxicity against solid tumors and hematological malignancies .

Case Studies

-

Ebola Virus Inhibition :

- A study conducted by Gaisina et al. reported that specific derivatives of 4-(aminomethyl)benzamide effectively inhibited Ebola virus entry with EC50 values as low as 0.11 μM. These compounds also demonstrated good metabolic stability in human liver microsomes, making them suitable candidates for further development as antiviral therapeutics .

-

Anticancer Activity :

- In a study evaluating the anticancer effects on HepG2 cells, compounds derived from the 4-(aminomethyl)benzamide scaffold showed IC50 values ranging from 1.30 μM to 17.25 μM, indicating their potential as selective HDAC inhibitors . The mechanism involved apoptosis induction and cell cycle arrest, which are crucial for halting tumor growth.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-fluorophenylamine with a benzamide derivative containing an aminomethyl group. A two-step approach is common: (1) Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and (2) nucleophilic substitution for aminomethylation. Column chromatography (eluent: chloroform/methanol, 3:1 v/v) is effective for purification . Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals:

- Aromatic protons (6.8–7.8 ppm, integrating for fluorophenyl and benzamide moieties).

- Aminomethyl group () at ~3.4 ppm (singlet).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 273.3 (calculated for ).

- IR : Confirm amide C=O stretch at ~1650 cm and N-H bend at ~1550 cm .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound is sparingly soluble in water (estimated <0.1 mg/mL) but dissolves readily in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C under inert gas (N) to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., fluorophenyl vs. trifluoromethyl groups) influence biological activity in enzyme inhibition assays?

- Methodological Answer : Comparative studies of similar benzamides (e.g., 4-(trifluoromethyl)-N-(4-fluorophenyl)benzamide) reveal that electron-withdrawing groups (e.g., -CF) enhance binding to hydrophobic enzyme pockets (e.g., bacterial PPTases), while -NH groups improve solubility for cellular uptake. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with target enzymes .

Q. What experimental strategies resolve contradictions in reported IC values for kinase inhibition assays involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Standardize protocols:

- Use homogeneous time-resolved fluorescence (HTRF) assays with fixed ATP levels (1 mM).

- Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

Q. How can crystallography and computational modeling elucidate the compound’s binding mode with bacterial targets?

- Methodological Answer : Co-crystallize the compound with AcpS PPTase (PDB ID: 1QR8) using hanging-drop vapor diffusion. Refine structures at 1.8 Å resolution (PHENIX). Pair with QM/MM simulations (Gaussian 16) to analyze hydrogen bonding (e.g., between -NH and Asp39 residue) and charge transfer .

Q. What are the limitations of current SAR studies for this compound, and how can they be addressed?

- Methodological Answer : Existing SAR data often neglect stereoelectronic effects of the fluorophenyl group. Address this by synthesizing analogs with meta-fluoro or ortho-fluoro substituents and testing against panels of GPCRs (e.g., β-adrenergic receptor). Use free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。